4-Bromo-5-chloro-1H-benzimidazole
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Overview
Description
4-Bromo-5-chloro-1H-benzimidazole is a halogenated heterocyclic aromatic organic compound It belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of o-phenylenediamine with bromo- and chloro-substituted carboxylic acids or their derivatives. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo and chloro substituents are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide (NaI) and potassium fluoride (KF).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, heat.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: NaI, KF, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Brominated and chlorinated benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Iodinated or fluorinated benzimidazole derivatives.
Mechanism of Action
Target of Action
4-Bromo-5-chloro-1H-benzimidazole, like other benzimidazole derivatives, is known to have a broad range of biological activities . The primary targets of benzimidazole derivatives are often enzymes, such as urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.
Mode of Action
For instance, they can inhibit the activity of enzymes like urease . This inhibition can occur through the formation of hydrogen bonds with key residues in the enzyme’s active site .
Biochemical Pathways
Given its potential urease inhibitory activity , it can be inferred that it may affect the urea cycle and nitrogen metabolism in organisms. Inhibition of urease can lead to decreased production of ammonia, which can have downstream effects on various metabolic processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 231.48 , which could influence its bioavailability and distribution within the body.
Result of Action
Based on the known activities of benzimidazole derivatives, it can be inferred that the compound may exert antimicrobial, anti-inflammatory, antitumor, and other effects . These effects would result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound’s solubility and stability could be affected by these factors, which in turn could influence its bioavailability, efficacy, and overall action.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been studied extensively and are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific biochemical context and the presence of other functional groups on the benzimidazole ring .
Cellular Effects
Benzimidazole derivatives have been shown to have potential anticancer properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
Scientific Research Applications
4-Bromo-5-chloro-1H-benzimidazole has found applications in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of materials with specific desired characteristics, such as enhanced thermal stability and chemical resistance.
Comparison with Similar Compounds
5-bromo-2-chloro-1H-1,3-benzimidazole
2-bromo-5-chloro-1H-benzimidazole
4-bromo-2-chloro-1H-benzimidazole
Properties
IUPAC Name |
4-bromo-5-chloro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDFVUZVPCDZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360902-51-7 |
Source
|
Record name | 4-Bromo-5-chloro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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